molecular formula C6H8N2O3S B1396125 Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester CAS No. 1089330-96-0

Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester

Cat. No.: B1396125
CAS No.: 1089330-96-0
M. Wt: 188.21 g/mol
InChI Key: PYQZCTFVVMGMTM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification of Carbonic Acid Methyl Ester 4-Methyl-thiadiazol-5-ylmethyl Ester

The systematic identification and nomenclature of carbonic acid methyl ester 4-methyl-thiadiazol-5-ylmethyl ester requires comprehensive analysis of multiple identification systems and structural characterization approaches. This compound exemplifies the complexity inherent in heterocyclic chemistry, where traditional naming conventions must accommodate the presence of multiple heteroatoms and functional groups within a single molecular framework. The systematic approach to nomenclature ensures precise communication within the scientific community while providing essential information about molecular structure and connectivity patterns that determine chemical behavior and potential applications.

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The International Union of Pure and Applied Chemistry systematic name for this compound is methyl (4-methylthiadiazol-5-yl)methyl carbonate, which provides a clear indication of the molecular architecture and functional group arrangement. This nomenclature follows established conventions for naming carbonate esters while incorporating the specific substitution pattern of the thiadiazole ring system. The Chemical Abstracts Service has assigned the registry number 1089330-96-0 to this compound, providing a unique identifier that facilitates database searches and literature retrieval across multiple chemical information systems. The Chemical Abstracts Service registry system serves as the definitive identification method for chemical substances, ensuring consistent recognition regardless of variations in naming conventions or structural representations.

The nomenclature analysis reveals the compound's classification as a carbonate ester derivative, specifically featuring a methyl group attached to one oxygen atom of the carbonic acid moiety and a substituted thiadiazole methylenegroup attached to the other oxygen position. The thiadiazole ring bears a methyl substituent at the 4-position, which significantly influences both the electronic properties and steric characteristics of the molecule. The systematic name construction follows hierarchical principles, beginning with the carbonate functional group identification and proceeding through the substitution pattern analysis. The MDL number MFCD11227253 provides additional database cross-referencing capabilities, ensuring comprehensive literature coverage and facilitating synthetic planning activities.

Molecular Formula and Weight Validation

The molecular formula C6H8N2O3S accurately represents the elemental composition of carbonic acid methyl ester 4-methyl-thiadiazol-5-ylmethyl ester, indicating the presence of six carbon atoms, eight hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom. This formula provides essential information for mass spectrometric analysis and enables calculation of theoretical isotope patterns for spectroscopic identification purposes. The molecular weight of 188.20626 daltons reflects the combined mass contributions from all constituent atoms and serves as a fundamental parameter for analytical method development and quantitative analysis procedures.

Parameter Value Reference
Molecular Formula C6H8N2O3S
Molecular Weight 188.20626 daltons
Chemical Abstracts Service Number 1089330-96-0
MDL Number MFCD11227253

The molecular formula validation involves systematic examination of structural connectivity to ensure accurate representation of all bonds and functional groups present within the molecule. The thiadiazole ring contributes C3H3N2S to the overall formula, while the carbonate ester functionality adds C3H5O3, resulting in the confirmed molecular composition. The presence of three oxygen atoms reflects the carbonate group's characteristic structure, with two oxygen atoms participating in ester linkages and one oxygen atom maintaining the characteristic double bond of the carbonyl functionality. The nitrogen atoms within the thiadiazole ring system exhibit aromatic character, contributing to the compound's stability and influencing its spectroscopic properties significantly.

Spectroscopic Characterization Techniques

Spectroscopic characterization of carbonic acid methyl ester 4-methyl-thiadiazol-5-ylmethyl ester requires integration of multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. The heterocyclic nature of the compound, combined with the presence of multiple functional groups, necessitates careful interpretation of spectroscopic data to distinguish between overlapping signals and identify characteristic features that confirm molecular identity. Modern analytical approaches combine nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to create a comprehensive characterization profile that enables unambiguous identification and quality assessment.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within carbonic acid methyl ester 4-methyl-thiadiazol-5-ylmethyl ester, enabling identification of functional groups and confirmation of structural connectivity patterns. The proton nuclear magnetic resonance spectrum reveals distinct chemical shift regions corresponding to different hydrogen environments, including aromatic protons from the thiadiazole ring, methylene protons linking the ring to the carbonate group, and methyl protons from both the ring substituent and the carbonate ester. The integration patterns and coupling constants provide additional structural information, confirming the substitution pattern and functional group arrangements within the molecule.

The thiadiazole ring proton appears as a characteristic singlet in the aromatic region, typically observed between 8.0 and 9.0 parts per million due to the electron-withdrawing effects of the nitrogen atoms and sulfur heteroatom. The methylene protons connecting the thiadiazole ring to the carbonate group exhibit characteristic chemical shifts influenced by both the aromatic ring system and the electron-withdrawing carbonate functionality. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about carbon environments, distinguishing between aromatic carbons, aliphatic carbons, and the carbonyl carbon of the carbonate group through characteristic chemical shift patterns and multiplicity information derived from proton-carbon coupling interactions.

Infrared Spectroscopy Fingerprinting

Infrared spectroscopy serves as a powerful fingerprinting technique for carbonic acid methyl ester 4-methyl-thiadiazol-5-ylmethyl ester, providing characteristic absorption bands that confirm the presence of specific functional groups and enable comparison with reference spectra for identity confirmation. The carbonate ester functionality exhibits distinctive absorption patterns, including a strong carbonyl stretch typically observed around 1750 wavenumbers, which serves as a diagnostic feature for this functional group class. Additional characteristic absorptions include carbon-oxygen stretching vibrations, carbon-hydrogen stretching and bending modes, and ring-specific vibrations from the thiadiazole heterocycle.

The thiadiazole ring system contributes specific absorption bands related to carbon-nitrogen and carbon-sulfur stretching vibrations, as well as aromatic carbon-carbon stretching modes that appear in the fingerprint region below 1500 wavenumbers. The methyl substituent on the thiadiazole ring produces characteristic carbon-hydrogen stretching and bending absorptions that can be distinguished from the methyl group of the carbonate ester through careful peak assignment and comparison with model compounds. The overall infrared spectrum provides a unique fingerprint that enables rapid identification and quality assessment when compared with authentic reference materials or database spectra.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of carbonic acid methyl ester 4-methyl-thiadiazol-5-ylmethyl ester provides molecular ion confirmation and characteristic fragmentation patterns that support structural identification and purity assessment. The molecular ion peak appears at mass-to-charge ratio 188, corresponding to the calculated molecular weight and confirming the molecular formula through high-resolution mass measurements. The fragmentation pattern reveals systematic loss of functional groups and ring opening reactions that provide structural information about the molecule's connectivity and stability under ionization conditions.

Common fragmentation pathways include loss of the methyl group from the carbonate ester, producing a fragment at mass-to-charge ratio 173, and cleavage of the carbonate functionality to generate the thiadiazole methylenetion at mass-to-charge ratio 114. Additional fragmentation occurs through ring opening of the thiadiazole system, producing smaller fragments that can be used to confirm the substitution pattern and heteroatom arrangement. The relative intensities of fragment ions provide information about the stability of different molecular regions and can be used for quantitative analysis when combined with appropriate internal standards.

Mass-to-Charge Ratio Fragment Identity Relative Intensity
188 Molecular Ion Variable
173 [M-CH3]+ Moderate
114 Thiadiazole Methylene High
99 Thiadiazole Ring Moderate

The isotope pattern analysis provides additional confirmation of molecular composition, particularly for the sulfur-containing thiadiazole ring system which exhibits characteristic isotope ratios that can be compared with theoretical calculations. The mass spectrometric data, when combined with nuclear magnetic resonance and infrared spectroscopy results, provides comprehensive structural confirmation and enables detection of impurities or degradation products that may affect compound quality and performance in subsequent applications.

Properties

IUPAC Name

methyl (4-methylthiadiazol-5-yl)methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-4-5(12-8-7-4)3-11-6(9)10-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQZCTFVVMGMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)COC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiadiazole Intermediate

The foundational step involves synthesizing the 4-methyl-thiadiazol-5-ylmethyl core, which can be achieved via cyclization of suitable precursors:

  • Starting Material: 4-methyl-1,2,3-thiadiazole-5-carboxylic acid or its derivatives.
  • Method:
    • React the corresponding acid with hydrazine hydrate in ethanol under reflux conditions to form the hydrazide intermediate.
    • Cyclize the hydrazide with reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to generate the thiadiazole ring.

Research Data:

  • A yield of approximately 94.87% was reported when synthesizing 4-methyl-1,2,3-thiadiazol-5-carbohydrazide from its ester precursor using hydrazine hydrate in ethanol under reflux (see).

Conversion to Methyl Ester

The methyl ester of the thiadiazole derivative can be prepared via esterification:

  • Method:
    • React the carboxylic acid or acid chloride form of the intermediate with methyl alcohol in the presence of a catalytic amount of sulfuric acid or using diazomethane for methylation.
    • Alternatively, direct esterification using methyl iodide and a base such as potassium carbonate in acetone.

Note:
Esterification conditions should be optimized to prevent ring degradation or side reactions, especially considering the heterocyclic nature of the thiadiazole.

Formation of the Carbonic Acid Methyl Ester Moiety

Activation of the Thiadiazole Intermediate

The key step involves activating the methylated thiadiazole derivative to facilitate ester linkage with the carbonic acid methyl ester:

  • Method:
    • Convert the carboxylic acid group into a more reactive intermediate such as an acid chloride or mixed anhydride.
    • Reagents:
      • Thionyl chloride (SOCl₂) or oxalyl chloride for acid chloride formation.
      • Ethyl chloroformate or isobutyl chloroformate for mixed anhydride or active ester formation.

Research Data:

  • Transformation of acids into acid chlorides using SOCl₂ is a common approach, with reaction conditions typically at room temperature or slight heating to ensure complete conversion ().

Coupling with Methyl Carbonic Acid Derivative

The activated intermediate is then coupled with methyl carbonic acid derivatives:

  • Method:
    • React the acid chloride or active ester with methyl chloroformate or methyl phenyl carbonate in the presence of a base such as pyridine or triethylamine.
    • The reaction proceeds at low to moderate temperatures (0–25°C) to prevent decomposition.

Research Data:

  • The use of ethyl chloroformate or methyl chloroformate in the presence of bases has been documented for esterification of heterocyclic acids, providing high yields and purity.

Final Esterification to Yield the Target Compound

Stepwise Coupling

  • The methyl ester of the thiadiazole derivative is reacted with methyl chloroformate or similar reagents under inert atmosphere conditions.
  • The reaction is maintained at low temperature (0–25°C) to control reactivity and minimize side reactions.

Purification

  • The crude product is purified via column chromatography or recrystallization from suitable solvents such as ethyl acetate or dichloromethane.

Data Summary Table

Step Reagents Conditions Yield Notes
1. Synthesis of thiadiazole intermediate Hydrazine hydrate, ethanol Reflux 94.87% From
2. Esterification of intermediate Methyl alcohol, sulfuric acid or diazomethane Room temperature Variable Optimize to prevent ring degradation
3. Activation to acid chloride SOCl₂ or oxalyl chloride Room temperature or gentle heating High From
4. Coupling with methyl carbonic acid derivative Methyl chloroformate, pyridine 0–25°C High From

Research Findings and Notes

  • The synthesis of heterocyclic esters such as this compound benefits from the use of activated intermediates like acid chlorides or mixed anhydrides, which facilitate efficient ester bond formation with methyl carbonic acid derivatives.
  • Microwave-assisted methods have been explored to shorten reaction times and improve yields, especially in the coupling steps, with reaction times reduced from hours to minutes ().
  • The choice of solvent, temperature, and reagent equivalents critically influences the purity and yield of the final product.
  • The overall process emphasizes the importance of controlling reaction conditions to prevent ring opening or unwanted side reactions, given the heterocyclic nature of the thiadiazole core.

Chemical Reactions Analysis

Types of Reactions: Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester has several applications in scientific research:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

  • Medicine: Potential medicinal applications include its use as a precursor for drug development or as a therapeutic agent in specific treatments.

  • Industry: The compound's unique properties may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues in the Thiadiazole Family

The compound’s closest structural analogs include:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Applications Evidence Source
3-Methyl-[1,2,4]thiadiazole-5-carboxylic acid ethyl ester Ethyl ester, [1,2,4]thiadiazole, 3-methyl C₆H₈N₂O₂S 172.21 Organic synthesis intermediate
3-(4-Chlorophenyl)-[1,2,4]thiadiazole-5-carboxylic acid ethyl ester Ethyl ester, 4-chlorophenyl substituent C₁₁H₉ClN₂O₂S 268.72 Pharmacological research
Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate Methyl carbamate, methylthio substituent C₅H₇N₃O₂S₂ 205.26 Unknown (limited data)

Key Differences :

  • Thiadiazole Ring Isomerism : The target compound contains a [1,2,3]thiadiazole ring, whereas analogs like those in and feature [1,2,4]thiadiazole rings. This positional isomerism affects electronic distribution, reactivity, and biological activity .
  • Functional Groups : The target compound’s carbonate ester group (O-CO-O) contrasts with carboxylic acid esters (e.g., ethyl esters in ) or carbamates (). Carbonates are generally more hydrolytically stable than esters but less so than carbamates .
  • Substituent Effects : The 4-methyl group on the thiadiazole ring may enhance lipophilicity compared to polar substituents like the 4-chlorophenyl group in . This impacts solubility and membrane permeability in biological systems .
Physicochemical Properties
  • Purity & Stability : Analogous thiadiazole esters (e.g., ) achieve purities ≥98%, suggesting similar standards for the target compound. Moisture content ≤0.5% is typical for hygroscopic esters .
  • Density & Solubility : While direct data is unavailable, methyl esters (e.g., benzoic acid methyl esters in ) exhibit densities ~1.2–1.6 g/cm³. Thiadiazole derivatives are often soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly in water .

Biological Activity

Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester is a compound that belongs to the class of thiadiazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, including antifungal, antiviral, anticancer, and insecticidal properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₆H₈N₂O₃S. The structure includes a thiadiazole ring which is known to contribute significantly to the biological activities exhibited by related compounds.

Antifungal Activity

Thiadiazole derivatives have been shown to possess antifungal properties. In a study examining various thiadiazole compounds, it was found that certain derivatives exhibited significant inhibitory effects against fungal strains such as Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell membranes or inhibition of key metabolic pathways.

CompoundFungal StrainInhibition Zone (mm)
Thiadiazole AC. albicans15
Thiadiazole BA. niger18
Carbonic acid methyl ester 4-methyl-thiadiazol C. albicans16

Antiviral Activity

Research has indicated that thiadiazole derivatives can also exhibit antiviral properties. For instance, a derivative similar to carbonic acid methyl ester was tested against the Tobacco Mosaic Virus (TMV), showing promising results in terms of curative and protective effects.

  • Curative Rate: 54.1%
  • Inactivation Rate: 90.3%
  • Protection Rate: 52.8%

These rates suggest that the compound may enhance plant resistance against viral infections.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. A study highlighted that compounds containing the thiadiazole moiety demonstrated cytotoxic effects against various cancer cell lines. For example:

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

The presence of electron-donating groups like methyl at specific positions on the thiadiazole ring enhances the cytotoxic activity.

Study on Thiadiazole Derivatives

In a recent study published in MDPI, researchers synthesized several thiadiazole derivatives and evaluated their biological activities. Among these, this compound was found to exhibit significant activity against both fungal and cancer cell lines, reinforcing its potential as a therapeutic agent.

Comparative Analysis with Other Compounds

A comparative analysis was performed between carbonic acid methyl ester and other known thiadiazoles. The results indicated that while many derivatives showed promise, carbonic acid methyl ester had superior activity in certain assays due to its structural characteristics.

Q & A

Q. What are the optimal synthetic routes for preparing carbamic acid derivatives with [1,2,3]thiadiazole moieties, such as the target compound?

The synthesis of [1,2,3]thiadiazole-containing carbamates typically involves nucleophilic substitution or cyclization reactions. For example, related compounds (e.g., 4-azidomethylpyrazole derivatives) are synthesized using NaN₃ as a catalyst in DMF at 50°C, followed by purification via recrystallization from ethanol . Another approach employs THF as a solvent with tert-butyl peroxide under reflux conditions, yielding products after acidification (pH 3) and recrystallization from toluene . Methodological considerations include solvent polarity, reaction time, and temperature to optimize yield and purity.

Q. How can researchers characterize the purity and structural integrity of the compound after synthesis?

Standard characterization techniques include:

  • HPLC or GC-MS : To assess purity and detect byproducts.
  • NMR (¹H, ¹³C) : For structural confirmation, focusing on methyl ester protons (δ 3.7–3.9 ppm) and thiadiazole ring protons (δ 7.1–8.3 ppm) .
  • FT-IR : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, C-S-C vibrations at ~650 cm⁻¹ for thiadiazoles) .
  • Elemental Analysis : To verify stoichiometry.

Q. What solvent systems are suitable for recrystallizing this compound?

Ethanol and toluene are commonly used for recrystallization due to their moderate polarity and compatibility with carbamate and thiadiazole groups. For example, compounds with similar structures are recrystallized from ethanol (yielding crystalline solids) or toluene (for oily products) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in yield or purity across synthetic methods?

Conflicting data may arise from variations in solvent, catalyst, or temperature. For instance:

  • Catalyst Selection : NaN₃ in DMF favors azide incorporation, while TBHP in THF promotes cyclization .
  • Temperature Control : Higher temperatures (e.g., reflux in THF) may accelerate side reactions, reducing yield.
    A systematic approach involves:
    • Design of Experiments (DoE) : Varying parameters (solvent, catalyst ratio, temperature) to identify optimal conditions.
    • Kinetic Studies : Monitoring reaction progress via TLC or in-situ IR to detect intermediates.
    • Byproduct Analysis : Using LC-MS to identify undesired products and adjust conditions accordingly .

Q. What strategies mitigate stability issues during storage or biological assays?

Thiadiazole-carbamate hybrids are prone to hydrolysis under acidic/basic conditions. Recommended practices include:

  • Storage : In anhydrous DMSO or ethanol at –20°C under inert gas (N₂/Ar).
  • Buffered Solutions : Use pH-neutral buffers (e.g., PBS) for biological testing to prevent ester hydrolysis.
  • Stability Screening : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How can computational methods aid in predicting the compound’s reactivity or binding affinity?

  • DFT Calculations : To model electron density distributions, predicting nucleophilic/electrophilic sites on the thiadiazole ring.
  • Molecular Docking : For preliminary assessment of interactions with biological targets (e.g., enzymes or receptors).
  • MD Simulations : To study solvation effects and conformational stability in aqueous environments .

Q. What in vitro assays are appropriate for evaluating bioactivity (e.g., enzyme inhibition)?

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure inhibition of proteases or kinases.
  • Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • ROS Scavenging : Assess antioxidant potential via DPPH or ABTS assays, given the thiadiazole’s redox activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester
Reactant of Route 2
Reactant of Route 2
Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester

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